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molecular formula C10H13Cl2N3 B8366933 1h-Pyrrolo[2,3-c]pyridine-2-methanamine,7-chloro-n-ethyl-,hydrochloride

1h-Pyrrolo[2,3-c]pyridine-2-methanamine,7-chloro-n-ethyl-,hydrochloride

Cat. No. B8366933
M. Wt: 246.13 g/mol
InChI Key: KQABSORBGZTXHJ-UHFFFAOYSA-N
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Patent
US07608627B2

Procedure details

7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde (Example 138) (75 mg, 0.42 mmol) was dissolved in methanol (3 mL). Ethylamine (0.23 mL, 2 M in tetrahydrofuran) was added. After 2 h, sodium borohydride (25 mg, 0.67 mmol) was added. After an additional 2 h, the reaction mixture was quenched by addition of 5% aqueous sodium bicarbonate. The reaction mixture was extracted with diethyl ether, dried (magnesium sulfate), and evaporated to dryness (50 mg, 52% crude). The crude material was dissolved in acetonitrile and treated with hydrochloric acid (0.24 mL, 1 M in diethyl ether) to give N-[(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-N-ethylamine hydrochloride (47 mg, 0.19 mmol, 42%) as an off-white powder: mp 242-245° C. dec.; 1H NMR (300 MHz, CD3OD) δ1.40 (3H, t, J=7.3 Hz), 3.24 (2H, q, J=7.3 Hz), 4.57 (2H, s), 7.09 (1H, s), 7.92 (1H, d, J=6.1 Hz), 8.1 (1H, d, J=6.1 Hz); ESI MS m/z 210 [C10H12ClN3+H]+; HPLC (H2O/CH3CN 75:25 to 0:100 over 20 min, hold for 10 min) 94.5%, tR=8.0 min.
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[C:9]([CH:11]=O)[NH:8][C:7]=12.[CH2:13]([NH2:15])[CH3:14].[BH4-].[Na+]>CO>[ClH:1].[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[C:9]([CH2:11][NH:15][CH2:13][CH3:14])[NH:8][C:7]=12 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
75 mg
Type
reactant
Smiles
ClC=1N=CC=C2C1NC(=C2)C=O
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.23 mL
Type
reactant
Smiles
C(C)N
Step Three
Name
Quantity
25 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After an additional 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched by addition of 5% aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness (50 mg, 52% crude)
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was dissolved in acetonitrile
ADDITION
Type
ADDITION
Details
treated with hydrochloric acid (0.24 mL, 1 M in diethyl ether)

Outcomes

Product
Details
Reaction Time
2 h
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.19 mmol
AMOUNT: MASS 47 mg
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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